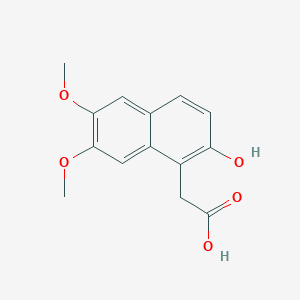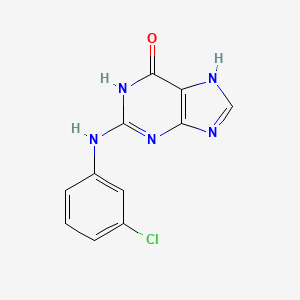
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- typically involves the following steps:
Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carbonyl compound.
Substitution Reactions: Introduction of the 2-methylpropoxy and phenylmethyl groups can be done through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can be used to modify the ring structure or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
1,4-Benzoxazepine: Contains a benzene ring fused to the oxazepine ring.
1,4-Diazepine: Contains two nitrogen atoms within the ring structure.
1,4-Thiazepine: Contains a sulfur atom within the ring structure.
Uniqueness
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
61710-09-6 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC 名称 |
4-benzyl-7-(2-methylpropoxy)-1,4-oxazepane |
InChI |
InChI=1S/C16H25NO2/c1-14(2)13-19-16-8-9-17(10-11-18-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
InChI 键 |
ANTQAVAMIHXNDV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1CCN(CCO1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















